molecular formula C13H8Cl2FNO B174789 N-(3,4-dichlorophenyl)-4-fluorobenzamide CAS No. 102587-42-8

N-(3,4-dichlorophenyl)-4-fluorobenzamide

Cat. No. B174789
CAS RN: 102587-42-8
M. Wt: 284.11 g/mol
InChI Key: FUYXLDMADGPCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-4-fluorobenzamide, also known as DCFB, is a chemical compound with the molecular formula C13H8Cl2FNO. It is a white to off-white crystalline powder and is commonly used in scientific research as a pharmacological tool to investigate the mechanism of action of various drugs.

Mechanism of Action

N-(3,4-dichlorophenyl)-4-fluorobenzamide inhibits the UPR by binding to the ER chaperone protein BiP/GRP78. BiP/GRP78 is a key regulator of the UPR and is responsible for sensing the accumulation of unfolded or misfolded proteins in the ER. N-(3,4-dichlorophenyl)-4-fluorobenzamide binding to BiP/GRP78 prevents its interaction with the UPR transmembrane sensors, leading to the inhibition of the UPR.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-fluorobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory bowel disease, and improve glucose tolerance in a mouse model of type 2 diabetes. N-(3,4-dichlorophenyl)-4-fluorobenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-4-fluorobenzamide is a potent and selective inhibitor of the UPR and has been widely used in scientific research to investigate the role of the UPR in various diseases. Its advantages include its high potency, selectivity, and ease of use. However, its limitations include its potential off-target effects and the need for careful dose selection to avoid toxicity.

Future Directions

There are several future directions for the use of N-(3,4-dichlorophenyl)-4-fluorobenzamide in scientific research. One direction is to investigate the role of the UPR in the pathogenesis of various diseases such as cancer, neurodegenerative diseases, and metabolic disorders. Another direction is to develop new drugs that target the UPR as a therapeutic strategy for these diseases. Additionally, the development of new methods for the synthesis of N-(3,4-dichlorophenyl)-4-fluorobenzamide and its analogs may lead to the discovery of new pharmacological tools for investigating the UPR.

Scientific Research Applications

DCF is commonly used in scientific research as a pharmacological tool to investigate the mechanism of action of various drugs. It is a selective and potent inhibitor of the endoplasmic reticulum (ER) stress-induced unfolded protein response (UPR). The UPR is a cellular stress response that is activated in response to the accumulation of unfolded or misfolded proteins in the ER. N-(3,4-dichlorophenyl)-4-fluorobenzamide has been used to investigate the role of the UPR in various diseases such as cancer, neurodegenerative diseases, and metabolic disorders.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNO/c14-11-6-5-10(7-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYXLDMADGPCLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-4-fluorobenzamide

Synthesis routes and methods

Procedure details

Reaction of 4-fluorobenzoyl chloride with 3,4-dichloroaniline using Method II, step 1, gave the title amide as crystals: mp 160-161° C. (ethyl acetate-hexane). 1HNMR 400 MHz (CDCl3) δ (ppm): 7.19 (2H, m, aromatics), 7.44 (2H, m, aromatics), 7.70 (1H, broad, NH), 7.88 (3H, m, aromatics). Anal. Calcd for C13H18Cl2FNO: C, 54.96; H, 2.84; N, 4.93. Found: C, 54.96; H, 2.87; N, 4.90.
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